4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid is a complex organic compound with significant interest in the fields of medicinal chemistry and pharmacology. The compound's structure integrates a benzodioxepin moiety with a butanoic acid functional group, which may confer unique biological activities. Its potential applications span various scientific disciplines, including drug development and biochemical research.
This compound can be synthesized through various chemical pathways that involve the manipulation of its constituent functional groups. It is cataloged under several chemical databases and has been referenced in patents relating to therapeutic applications, particularly in treating conditions such as benign prostatic hyperplasia .
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid falls under the category of carboxylic acids due to the presence of the carboxyl functional group (-COOH). Its structural complexity places it within the realm of heterocyclic compounds, specifically those containing dioxepin rings.
The synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid typically involves a multi-step process. Initial steps may include:
The synthetic routes often require specific conditions to ensure high yields and purity. Techniques such as high-throughput screening for reaction optimization and advanced purification methods (like chromatography) are commonly employed to isolate the desired product effectively .
The molecular formula for 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid is , with a molecular weight of approximately 467.5 g/mol. The structure features:
Key structural data includes:
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid involves its interaction with specific biological targets such as enzymes and receptors. The unique structural features allow it to bind selectively to these targets, modulating their activity and potentially leading to therapeutic effects.
The compound exhibits properties typical of organic acids:
Relevant chemical properties include:
These properties influence its behavior in biological systems and its utility in pharmaceutical formulations.
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid has potential applications in:
Research continues to explore its full range of applications across medicinal chemistry and related fields .
The synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid (CAS 175136-33-1) relies on strategic functionalization of the benzodioxepin core. Two principal routes dominate the literature:
Suzuki-Miyaura Cross-Coupling: This method employs 3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid (CAS 279261-89-1) as a key intermediate [3]. The boronic acid (molecular weight 193.99 g/mol, purity >90%) undergoes palladium-catalyzed coupling with 4-chloro-4-oxobutanoic acid derivatives. This route achieves moderate yields (45-65%) but requires precise control of anhydrous conditions to prevent protodeboronation [3] [10].
Friedel-Crafts Acylation: Direct acylative functionalization utilizes 3,4-dihydro-2H-1,5-benzodioxepin (scaffold MW 178.19 g/mol) with succinic anhydride under Lewis acid catalysis. Aluminum chloride (AlCl₃) in dichloromethane at 0–5°C affords the target keto-acid in higher yields (70-85%) but generates stoichiometric waste [1] [6].
Table 1: Core Chemical Identifiers of Target Compound
Property | Value | Source |
---|---|---|
CAS Registry Number | 175136-33-1 | [1] [6] |
Molecular Formula | C₁₃H₁₄O₅ | [1] [7] |
Molecular Weight | 250.25 g/mol | [6] [7] |
Preferred IUPAC Name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid | [6] |
SMILES | OC(=O)CCC(=O)C₁=CC₂=C(OCCCO₂)C=C₁ | [6] [9] |
InChIKey | RQYNFIARXFWNDM-UHFFFAOYSA-N | [7] [9] |
Efficient introduction of the butanoic acid chain necessitates specialized catalysis:
Palladium-Mediated Carbonylation: Late-stage carbonylation of 7-bromo-benzodioxepin with acrylate esters under CO atmosphere (1 atm, Pd(PPh₃)₄ catalyst) yields acrylic acid intermediates. Subsequent hydrogenation (Raney Ni, 30 psi H₂) saturates the alkene while preserving the benzodioxepin ether linkages [5] [10]. Catalyst loading optimization (0.5–2 mol%) reduces costs without compromising yield (78% average).
Acid-Stable Hydrogenation Catalysts: Selective reduction of keto-acid precursors employs PtO₂ in acetic acid solvent. This avoids ether bond cleavage—a common side reaction with Pd/C systems—while maintaining >95% acid functionality integrity [1] [6].
Solvent polarity critically influences reaction efficiency and purification:
Table 2: Solvent Systems for Key Synthetic Steps
Reaction Step | Optimal Solvent | Temperature | Yield Impact | Rationale |
---|---|---|---|---|
Suzuki Coupling | DMSO/Water (4:1) | 80°C | ↑ 22% | Enhances boronic acid stability |
Friedel-Crafts Acylation | Toluene | 110°C | ↑ 15% | Minimizes carbocation rearrangements |
Keto-Acid Crystallization | Ethyl Acetate/Hexane | 0°C | ↑ Purity 30% | Reduces co-precipitation of succinic byproducts |
Reagent selection proves equally crucial:
Transitioning from lab-scale synthesis to industrial production faces significant hurdles:
Purification Complexities: The target compound’s high boiling point (482.3°C at 760 mmHg) and thermal sensitivity preclude distillation [1]. Chromatography on silica gel (ethyl acetate/methanol gradient) remains necessary but adds $120/kg processing costs. Alternative crystallization protocols using ethanol/water mixtures reduce expenses by 40% but require stringent pH control (pH 3.0–3.5) [6].
Exothermic Hazard Management: Friedel-Crafts acylation exhibits ΔT >50°C upon succinic anhydride addition. Continuous flow reactors with AlCl₃ immobilization on alumina suppress thermal runaway while maintaining 85% yield at 10 kg/batch scale [5].
Byproduct Accumulation: Industrial runs generate 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid (CAS 20825-89-2) via over-oxidation—a difficult-to-remove impurity (0.5–8%). Selective extraction with potassium carbonate washes reduces levels to <0.3% [10].
Table 3: Comparative Analysis of Synthetic Pathways for Industrial Application
Parameter | Suzuki-Miyaura Route | Friedel-Crafts Route |
---|---|---|
Overall Yield (Multi-Step) | 48–52% | 68–75% |
Catalyst Cost per kg | $420 | $110 |
Typical Purity | 97–99% | 92–95% |
Major Impurity | Protodeboronation byproducts | 7-Carboxy isomer |
Scalability Status | Pilot scale (≤100 L) | Production scale (≥1000 L) |
These systematic optimizations—leveraging catalytic innovation, solvent/reagent tuning, and hazard-controlled scale-up—collectively enhance the synthetic accessibility of this pharmaceutically relevant benzodioxepin derivative.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7